molecular formula C10H9NO5S B2564879 (2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 590376-34-4

(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B2564879
CAS No.: 590376-34-4
M. Wt: 255.24
InChI Key: SKNMQRTWOSRRPT-IHWYPQMZSA-N
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Description

(2Z)-4-{[3-(Methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a thiophene-based α,β-unsaturated carbonyl compound. Its structure features:

  • A thiophene ring substituted with a methoxycarbonyl (-COOMe) group at position 2.
  • An amino group at position 2 of the thiophene, linked to a 4-oxobut-2-enoic acid chain.
  • A Z-configuration at the α,β-unsaturated double bond.

Properties

IUPAC Name

(Z)-4-[(3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNMQRTWOSRRPT-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the thiophene ring using methanol and a suitable acid catalyst.

    Amination: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated thiophene derivative.

    Formation of the Enone Structure: The final step involves the condensation of the aminothiophene derivative with a suitable diketone under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone structure, converting it to the corresponding alcohol.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated products.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that derivatives of thiophene-containing compounds exhibit significant anticancer properties. For instance, compounds similar to (2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid have been tested against various cancer cell lines, demonstrating potent inhibition of cell proliferation. Notably, studies have shown that certain thiophene derivatives can inhibit microtubule polymerization, a critical mechanism in cancer cell division .
    CompoundCell LineIC50 (nM)
    3cHeLa12
    3dMolt/418
    3eFM3A15
    These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
  • Antimicrobial Properties
    • The compound's structural features may also confer antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation in the development of new antibiotics or antifungal agents.

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors. The ability of these compounds to conduct electricity can be harnessed in the development of more efficient electronic devices.
  • Sensors
    • Due to their sensitivity to environmental changes, thiophene-based compounds are being explored for use in chemical sensors. These sensors can detect specific analytes through changes in electrical conductivity or optical properties when exposed to target substances.

Case Studies

  • Synthesis and Evaluation of Antitumor Activity
    • A study published in the Journal of Research in Pharmacy synthesized a series of thiophene derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific modifications to the thiophene structure significantly enhanced anticancer activity, highlighting the importance of structure-activity relationships in drug design .
  • Development of Organic Photovoltaics
    • Research conducted on the incorporation of thiophene derivatives into organic photovoltaic cells demonstrated improved efficiency compared to traditional materials. The study focused on optimizing the molecular structure to enhance light absorption and charge transport properties, leading to higher energy conversion efficiencies .

Mechanism of Action

The mechanism by which (2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The thiophene ring can participate in π-π interactions, while the enone structure can undergo Michael addition reactions, making it a versatile compound in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Analogs

Compound Name & Source Core Structure Substituents/Modifications Configuration Molecular Formula Molecular Weight Key Data/Properties
Target Compound Thiophene 3-methoxycarbonyl, 2-amino Z C₁₀H₉NO₅S 255.25 N/A (see text)
Compound 13f Tetrahydrobenzo[b]thiophene 3-isopropoxycarbonyl, 6-methyl Z C₁₅H₁₉NO₅S 325.38 97% crude yield
Compound 5l Tetrahydrobenzo[b]thiophene 3-ethoxycarbonyl, 4-phenylbut-3-enoic acid chain E C₂₀H₂₁NO₅S 387.44 62% yield, HRMS confirmed
4-[(4-Methylphenyl)amino]... Phenyl 4-methylphenyl, no thiophene N/A C₁₁H₁₁NO₃ 205.21 Biochemical reagent
(2Z)-4-Methoxy... Simple chain Methoxy, no thiophene/amino Z C₅H₆O₄ 130.10 Minimal complexity
(2Z)-4-[(1-Methylethyl)amino]... Simple chain Isopropylamino, no thiophene Z C₇H₁₁NO₃ 157.17 XLogP3: -0.3, TPSA: 83.6

Impact of Core Structure on Properties

  • Target Compound vs. Phenyl Analog : The phenyl derivative (4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid) lacks the thiophene ring, replacing it with a 4-methylphenyl group. This simplification reduces molecular weight (205.21 vs. Its use as a biochemical reagent highlights the utility of α,β-unsaturated amides in synthetic applications .
  • Target Compound vs. (2Z)-4-Methoxy... : The simpler analog (2Z)-4-methoxy-4-oxobut-2-enoic acid lacks both the thiophene and amino groups.

Stereochemical and Functional Group Variations

  • Z vs. In contrast, the E-configuration in Compound 5l places these groups oppositely, which may affect binding to planar active sites (e.g., enzyme pockets).
  • Amino Group Modifications: The isopropylamino derivative (CAS 6314-45-0) replaces the thiophene-amino group with a branched alkyl chain, reducing polarity (XLogP3: -0.3 vs. estimated lower value for the target compound) and topological polar surface area (TPSA: 83.6). This could enhance blood-brain barrier penetration compared to the more polar target compound.

Analytical and Physicochemical Data

  • Spectroscopic Confirmation:
    Compound 5l was characterized via ¹H/¹³C NMR and HRMS, confirming structural integrity. Similar methods would apply to the target compound, though its specific data are unavailable in the evidence.
  • Physical Properties: The isopropylamino analog has a TPSA of 83.6 Ų, indicative of moderate polarity. The target compound’s thiophene and carboxylic acid groups likely increase TPSA, favoring solubility but limiting membrane permeability.

Biological Activity

(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid, also known as B64, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C10H9NO5S
  • Molecular Weight : 237.25 g/mol
  • Structure : The compound features a thiophene ring, which is known for its role in various biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study conducted on related thiophene derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Inhibition of Type III Secretion System (T3SS)

A significant area of research has focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. T3SS is a virulence mechanism used by several Gram-negative pathogens, including E. coli. In vitro assays revealed that related compounds can inhibit T3SS-mediated secretion, suggesting that this compound may also possess similar inhibitory effects.

CompoundConcentrationInhibition (%)
B6450 µM50%
ControlDMSO0%

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on this compound showed low cytotoxicity in mammalian cell lines at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications.

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives, including B64. They tested these compounds against common bacterial strains and found that B64 exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound's structure could be optimized further to enhance its efficacy.

Case Study 2: T3SS Inhibition

A dissertation from Virginia Commonwealth University explored the effects of different compounds on T3SS activity in Citrobacter rodentium. B64 was included in the screening process and showed a promising ability to inhibit CPG2 secretion by approximately 50% at 50 µM concentration, suggesting its potential as a lead compound for developing new anti-infective agents targeting T3SS.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF, CH₂Cl₂) to prevent hydrolysis of the methoxycarbonyl group.
  • Monitor reaction progress via TLC or HPLC, focusing on the disappearance of the maleic anhydride intermediate (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: How should researchers characterize the stereochemistry and functional groups of this compound?

Answer:
Key Analytical Techniques :

  • IR Spectroscopy : Identify the conjugated C=O (1680–1720 cm⁻¹), C=C (1600–1650 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
  • ¹H/¹³C NMR :
    • The (2Z) configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) .
    • Methoxycarbonyl groups appear as singlets at δ 3.8–4.0 ppm (¹H) and δ 165–170 ppm (¹³C) .
  • X-ray Crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding between the amide NH and carbonyl oxygen .

Methodological Note : For accurate quantification, use internal standards (e.g., TMS) and deuterated DMSO to stabilize labile protons .

Advanced: How can researchers address contradictions in spectroscopic data when analyzing the compound’s stability under varying pH conditions?

Answer:
Common Contradictions :

  • Discrepancies in UV-Vis absorption maxima (e.g., shifts due to keto-enol tautomerism in acidic/basic media).
  • NMR signal splitting under hydrolytic conditions.

Q. Resolution Strategies :

  • Controlled Degradation Studies :
    • Expose the compound to buffered solutions (pH 2–12) at 25°C and monitor degradation via LC-MS.
    • Identify hydrolytic products (e.g., free thiophene-2-amine or decarboxylated derivatives) .
  • Computational Modeling : Use DFT calculations to predict tautomeric equilibria and compare with experimental IR/NMR data .
  • Reproducibility Checks : Standardize sample preparation (e.g., degas solvents to avoid oxidative degradation) and validate results across multiple instruments .

Advanced: What experimental designs are critical for assessing the compound’s potential as a catalytic ligand or enzyme inhibitor?

Answer:
Catalytic Applications :

  • Pd-Catalyzed Reactions : Screen activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by substituting the thiophene moiety as a ligand. Monitor yields via GC-MS and compare with control ligands (e.g., PPh₃) .
  • Enzyme Inhibition :
    • Kinetic Assays : Use fluorescence-based assays to measure inhibition constants (Ki) against target enzymes (e.g., proteases or kinases).
    • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions between the methoxycarbonyl group and enzyme active sites .

Q. Experimental Pitfalls :

  • Avoid aqueous buffers with high ionic strength, which may precipitate the compound.
  • For catalytic studies, pre-reduce Pd(II) precursors to Pd(0) to ensure active catalyst formation .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions, and what experimental validations are required?

Answer:
Computational Workflow :

  • Reactivity Prediction : Use Gaussian 16 with M06-2X/6-311++G(d,p) to calculate Fukui indices, identifying nucleophilic (C=O) and electrophilic (C=C) sites .
  • Transition State Analysis : Locate TS geometries for Michael additions (e.g., with thiols or amines) and calculate activation energies.

Q. Experimental Validation :

  • Kinetic Studies : Perform reactions with controlled nucleophiles (e.g., thioglycolic acid) at 25–60°C. Monitor regioselectivity via HPLC and compare with computational predictions .
  • Isotope Labeling : Use ¹³C-labeled carbonyl groups to track addition pathways via ¹³C NMR .

Key Consideration : Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates; validate models under multiple solvent conditions .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene ring .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxycarbonyl group.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze purity via HPLC (C18 column, MeCN:H₂O gradient) .

Advanced: How can researchers resolve discrepancies in bioactivity data across different cell lines or assay platforms?

Q. Answer :

  • Assay Standardization :
    • Use identical cell passage numbers and culture media (e.g., DMEM with 10% FBS) to minimize variability .
    • Include positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Mechanistic Profiling :
    • Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines.
    • Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .

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